molecular formula C30H35N3O B116052 N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea CAS No. 145131-30-2

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea

货号 B116052
CAS 编号: 145131-30-2
分子量: 453.6 g/mol
InChI 键: KNMAZRDMDMZVNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea, also known as BAY 43-9006, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an anti-cancer agent, but its mechanism of action has also been investigated in other disease areas.

作用机制

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 exerts its anti-cancer effects through several mechanisms. By inhibiting RAF kinase, it can block the MAPK/ERK signaling pathway, which is critical for cell proliferation and survival. Inhibition of VEGFR and PDGFR can also lead to decreased angiogenesis and tumor growth. Additionally, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 has been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, it has also been investigated for its potential in treating other diseases, such as rheumatoid arthritis and psoriasis. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6, and to decrease the proliferation of synovial fibroblasts, which are involved in the pathogenesis of rheumatoid arthritis.

实验室实验的优点和局限性

One advantage of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 is its specificity for certain kinases, which allows for targeted inhibition of these pathways. However, one limitation is its potential for off-target effects, which can lead to unwanted side effects. Additionally, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 has a short half-life, which can make it difficult to maintain therapeutic levels in vivo.

未来方向

There are several future directions for research on N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006. One area of interest is its potential in combination therapy with other anti-cancer agents. It has been shown to enhance the effects of chemotherapy and radiation therapy in preclinical models. Additionally, further investigation is needed to determine its potential in other disease areas, such as rheumatoid arthritis and psoriasis. Finally, the development of more potent and selective kinase inhibitors based on the structure of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 is an area of ongoing research.

合成方法

The synthesis method for N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 involves several steps, including the reaction of 2,6-diisopropylphenylisocyanate with 2-(1-methyl-1H-indol-3-yl)-2-phenylethylamine to form the intermediate N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea. This intermediate is then treated with trifluoroacetic acid to yield the final product, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006.

科学研究应用

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit several kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). Inhibition of these kinases can lead to decreased tumor growth and angiogenesis, making N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 a promising anti-cancer agent.

属性

CAS 编号

145131-30-2

产品名称

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea

分子式

C30H35N3O

分子量

453.6 g/mol

IUPAC 名称

1-[2,6-di(propan-2-yl)phenyl]-3-[2-(1-methylindol-3-yl)-2-phenylethyl]urea

InChI

InChI=1S/C30H35N3O/c1-20(2)23-15-11-16-24(21(3)4)29(23)32-30(34)31-18-26(22-12-7-6-8-13-22)27-19-33(5)28-17-10-9-14-25(27)28/h6-17,19-21,26H,18H2,1-5H3,(H2,31,32,34)

InChI 键

KNMAZRDMDMZVNX-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C2=CC=CC=C2)C3=CN(C4=CC=CC=C43)C

规范 SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C2=CC=CC=C2)C3=CN(C4=CC=CC=C43)C

同义词

3-(2,6-dipropan-2-ylphenyl)-1-[2-(1-methylindol-3-yl)-2-phenyl-ethyl]u rea

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。